molecular formula C13H14ClFN2OS2 B11099590 5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione

5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione

Cat. No.: B11099590
M. Wt: 332.8 g/mol
InChI Key: FNQWFDOWZAVOAG-IDUWFGFVSA-N
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Description

(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, a thiazolan ring, and an ammoniumolate group, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3,4,4-trimethyl-2-thioxo-1,3-thiazolan-5-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolan derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolan derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

(Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE can be compared with other similar compounds, such as:

    2-Chloro-6-fluoroanisole: A related compound with similar structural features but different chemical properties and applications.

    3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: Another compound with a chlorinated and fluorinated phenyl group, used in different chemical reactions and applications.

The uniqueness of (Z)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENEAMMONIUMOLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14ClFN2OS2

Molecular Weight

332.8 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)methanimine oxide

InChI

InChI=1S/C13H14ClFN2OS2/c1-13(2)11(20-12(19)16(13)3)17(18)7-8-9(14)5-4-6-10(8)15/h4-7,11H,1-3H3/b17-7-

InChI Key

FNQWFDOWZAVOAG-IDUWFGFVSA-N

Isomeric SMILES

CC1(C(SC(=S)N1C)/[N+](=C/C2=C(C=CC=C2Cl)F)/[O-])C

Canonical SMILES

CC1(C(SC(=S)N1C)[N+](=CC2=C(C=CC=C2Cl)F)[O-])C

solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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